

TAK-285 BT-474 cell line growth inhibition

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Compound Focus: Tak-285

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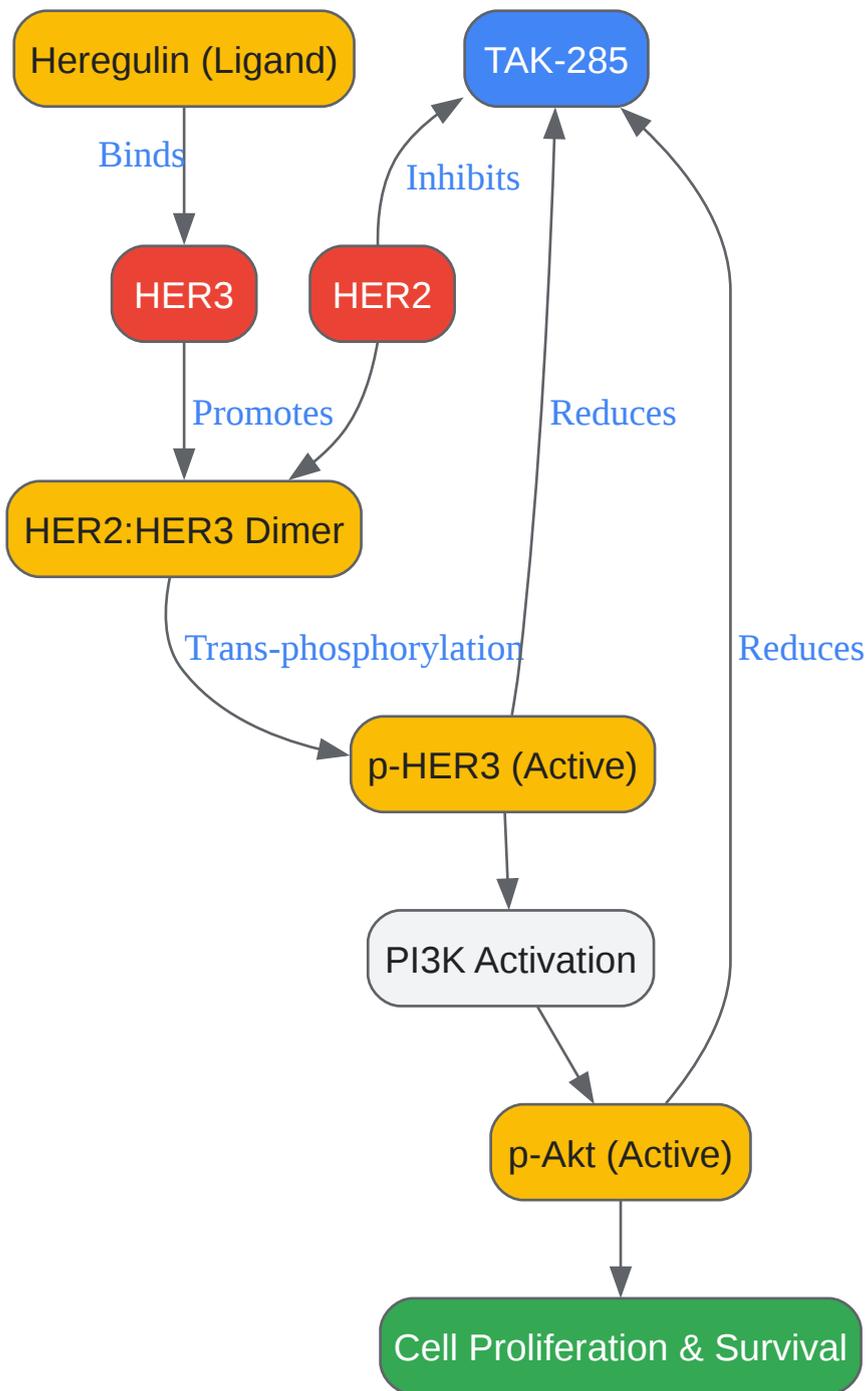
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Mechanism of Action and Cellular Efficacy

TAK-285 is a novel dual inhibitor that targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2). The table below summarizes its key inhibitory profile and effects on BT-474 cells.

Aspect	Details
Primary Targets	HER2 (IC ₅₀ = 17 nM), EGFR/HER1 (IC ₅₀ = 23 nM) [1].
Selectivity	>10-fold selectivity for HER1/2 over HER4 (IC ₅₀ = 260 nM); minimal activity against MEK1, Aurora B, and others (IC ₅₀ >1 μM) [1].
Effect on BT-474 Growth	GI ₅₀ (50% Growth Inhibition) of 17 nM after 5 days of continuous treatment [1].
Mechanism in Sensitive Cells	Suppresses phosphorylation of HER2, HER3, and downstream effector Akt, leading to cell growth arrest [2].
Determinants of Sensitivity	Sensitivity to TAK-285 is inversely correlated with HER2 and HER3 gene expression levels. Phospho-HER3 can serve as a predictive biomarker [2].

The following diagram illustrates how **TAK-285** inhibits the HER2:HERS signaling axis in sensitive cells like BT-474.



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In Vivo Antitumor Activity

TAK-285 shows significant efficacy in mouse xenograft models using BT-474 cells.

Model	Dosing Regimen	Reported Efficacy (T/C%)	Notes
Mouse BT-474 Xenograft [3]	100 mg/kg, twice daily (b.i.d.), for 14 days	29%	Significant tumor growth inhibition without body weight loss. Mouse BT-474 Xenograft [3] Not specified As effective as lapatinib Comparable antitumor activity to the known EGFR/HER2 inhibitor. Intracranial BT-474 Model [3] Not specified Greater inhibition than lapatinib Superior activity in a model of breast cancer brain metastasis; TAK-285 is not a Pgp substrate and penetrates the blood-brain barrier.

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol is used to determine the concentration of **TAK-285** that inhibits 50% of cell growth (GI_{50}) in BT-474 cells [3] [1].

- **Cell Line:** HER2-overexpressing human breast cancer cell line BT-474.
- **Cell Culture:** Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified incubator with 5% CO₂ [3].
- **Compound Preparation:** Dissolve **TAK-285** in DMSO to create a stock solution. Further dilute in cell culture medium for treatment. The final DMSO concentration should be kept low (e.g., 0.1% or less) to avoid cytotoxicity.
- **Treatment Protocol:** Seed cells in multi-well plates. The next day, treat cells with various concentrations of **TAK-285** continuously for **5 days** [1].
- **Viability Assessment:** After the incubation period, count the live cell numbers using an automated particle analyzer or a standard cell viability assay (e.g., MTT).
- **Data Analysis:** Calculate the percentage of growth inhibition relative to DMSO-treated control cells. The **GI_{50} value (17 nM for BT-474)** is determined through nonlinear regression analysis of the dose-response curve [1].

In Vivo Mouse Xenograft Study

This protocol evaluates the antitumor efficacy of **TAK-285** in an animal model [3] [1].

- **Animal Model:** Use female BALB/c nu/nu mice.

- **Tumor Inoculation:** Subcutaneously inoculate mice with BT-474 cancer cells to establish tumor xenografts.
- **Grouping and Dosing:** When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into control and treatment groups.
 - **Administration:** Administer **TAK-285** orally, suspended in an appropriate vehicle.
 - **Dosage:** A typical efficacious dose is **100 mg/kg**.
 - **Schedule:** Administer twice daily (b.i.d.) for 14 days [1].
- **Monitoring:**
 - **Tumor Volume:** Measure tumor dimensions regularly with calipers. Calculate volume using the formula: (length × width²) / 2.
 - **Body Weight:** Weigh animals regularly to monitor for compound-related toxicity.
- **Efficacy Evaluation:** Calculate the T/C% value, which is the median tumor volume of the treated group (T) divided by that of the control group (C) at the end of the study. A T/C% of ≤42% is typically considered indicative of antitumor activity.

Application Notes for Researchers

- **Biomarker Identification:** For studies exploring **TAK-285** sensitivity across different cell lines, assess **HER2 and HER3 expression levels**. High levels of phospho-HER3 indicate a greater likelihood of response and can be used as a predictive biomarker [2].
- **Advantage for CNS Metastases:** If your research focuses on brain metastases, **TAK-285** has a key advantage. It is **not a substrate for the P-glycoprotein (Pgp)** efflux pump, which allows it to cross the blood-brain barrier and achieve pharmacologically active concentrations in the brain [3].
- **Metabolite Monitoring:** In PK/PD studies, be aware that **TAK-285** is metabolized to a primary metabolite, **M-I**. Bioanalytical methods (e.g., LC-MS/MS) should be validated to quantify both the parent drug and its metabolite [4].

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